trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate
Overview
Description
The compound is a type of 1,3-oxazine, which is a class of organic compounds that contain a six-membered ring structure with four carbon atoms, one nitrogen atom, and one oxygen atom . The “trans-tert-Butyl” and “hexahydropyrrolo[3,4-b]” parts of the name suggest specific substitutions on the oxazine ring, but without more information, it’s difficult to provide a detailed description.
Synthesis Analysis
1,3-oxazines can be synthesized through a variety of methods. One such method involves a catalyst-free cross-dehydrogenative coupling reaction promoted by visible light . This reaction involves the cyclization of tertiary amines via α-C–H activation, forming a new C–O bond .Molecular Structure Analysis
The molecular structure of 1,3-oxazines generally involves a six-membered ring with one nitrogen atom and one oxygen atom . The specific structure of “trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate” would depend on the exact locations and orientations of the substituents.Scientific Research Applications
Synthesis and Chemical Properties
Oxazines, including structures related to trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate, are significant in synthetic organic chemistry for their versatile applications. The synthesis of oxazine derivatives often involves cyclization reactions that yield heterocyclic compounds with potential bioactive properties. These compounds serve as key intermediates in the synthesis of complex molecules (Sainsbury, 1991). Additionally, the chemical reactivity and transformations of oxazine derivatives under various conditions highlight their importance in organic synthesis, providing pathways to access a range of functionalized molecules.
Environmental and Analytical Applications
The degradation of ether compounds, such as methyl tert-butyl ether (MTBE), a relative of the subject compound, in environmental settings, has been extensively studied. Research on the microbial degradation of MTBE and its intermediates, like tert-butyl alcohol, emphasizes the environmental impact and the bioremediation potential of such compounds (Schmidt et al., 2004). This line of research is critical for understanding how substances similar to this compound behave in natural and engineered ecosystems.
Pharmaceutical and Biomedical Research
While specific applications of this compound in drug development are excluded from this discussion, the study of oxazine and thiazine derivatives in the context of pharmaceutical chemistry provides insights into their potential. Such compounds are explored for their therapeutic properties, including anticancer activities. The design and synthesis of heterocycles bearing oxazine scaffolds are of interest for developing new medicinal agents (Králová et al., 2018). These efforts underscore the importance of oxazine derivatives in the search for novel therapeutic compounds.
Antioxidant Properties and Applications
The antioxidant properties of synthetic phenolic compounds, including derivatives similar to the discussed compound, have implications for food preservation, pharmaceuticals, and cosmetic applications (Liu & Mabury, 2020). The study of these compounds' environmental occurrence, human exposure, and toxicity is essential for assessing their safety and efficacy as antioxidants.
Mechanism of Action
Target of Action
1,3-oxazines, a class of compounds to which this molecule belongs, are known to exhibit significant pharmacological applications . They are also used as intermediates in the synthesis of a broad range of heterocyclic compounds .
Mode of Action
It’s worth noting that 1,3-oxazines are typically synthesized through multicomponent reactions, cyclization reactions, and temperature-dependent rh (ii)-carbenoid-mediated 2h-azirine ring expansion .
Biochemical Pathways
The synthesis of 1,3-oxazines often involves the activation of c–h bonds of tertiary amines, forming a new c–o bond .
Properties
IUPAC Name |
tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXXIKSVHUSTOA-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.